molecular formula C12H7IN2O B1388403 2-(4-Iodophenoxy)nicotinonitrile CAS No. 1094242-66-6

2-(4-Iodophenoxy)nicotinonitrile

Cat. No. B1388403
M. Wt: 322.1 g/mol
InChI Key: BAAGBIPVKDJAJZ-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da . This compound has garnered increasing attention in the scientific community due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of nicotinonitrile derivatives, which includes 2-(4-Iodophenoxy)nicotinonitrile, involves the preparation from the corresponding 3-cyano-(2 H )-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo [2,3- b ]pyridines in moderate to good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodophenoxy)nicotinonitrile are not detailed in the retrieved sources .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics

    • Nicotinonitrile and its derivatives have a wide range of therapeutic activities . Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
    • The outcomes of these applications are the development of various drugs with therapeutic effects .
  • Biological Activities

    • Nicotinonitrile derivatives have been reported to possess important biological properties . These include antimicrobial, cardiotonic, antioxidant, anti-inflammatory, anti-alzheimer, anticonvulsant, anti-parkinsonism, antitubulin agents, antiproliferative, antiprotozoal agent, protein kinases inhibitor, active-site inhibitors of sphingosine 1-phosphate lyase, non-nucleoside adenosine kinase inhibitor, dipeptidyl peptidase IV inhibitor (NVP-DPP-IV) and dipeptidyl peptidase 728 inhibitor (NVP-DPP 728), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, rearranged during transfection (RET) tyrosine kinase inhibitor, check point kinase 1 (CHK1) inhibitor, farnesyltransferase inhibitor, sodium–calcium exchanger inhibitor, glutamate receptor subtype 5, janus kinases (JAKS) inhibitor, acetylcholine receptor, a2a adenosine receptor antagonists, TRPV1 antagonists, and androgen receptor antagonists .
    • The outcomes of these applications are the discovery of various biological activities of nicotinonitrile derivatives .
  • Synthetic Routes

    • There has been enormous research aimed at developing synthetic routes to nicotinonitrile and its analogues due to their biological and medicinal properties .
    • The outcome of these applications is the development of various synthetic routes to nicotinonitrile .
  • Electrical Materials

    • Some nicotinonitrile derivatives are used as electrical materials .
    • The outcomes of these applications are the development of various electrical materials .
  • Optical Materials

    • Some nicotinonitrile derivatives are used as optical materials .
    • The outcomes of these applications are the development of various optical materials .
  • Precursor to Vitamin Niacin

    • Nicotinonitrile is a precursor to the vitamin niacin . Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) .
    • The outcomes of these applications are the production of vitamin B3 .
  • Chemical Synthesis

    • Nicotinonitrile and its derivatives are used in chemical synthesis . For example, the reaction of 1-(4chlorophenyl)-3-(2,4-dichlorophenyl)-2-propen-1one with malononitrile in absolute ethanol in the presence of few drops of morpholine at room temperature, then dropwise addition of a solution of bromine in glacial acetic acid .
    • The outcomes of these applications are the development of various chemical compounds .
  • Precursor to Other Chemical Compounds

    • Nicotinonitrile is used as a precursor to other chemical compounds . For example, it is produced by ammoxidation of 3-methylpyridine .
    • The outcomes of these applications are the production of various chemical compounds .
  • Pharmaceuticals

    • Some nicotinonitrile derivatives are used in the synthesis of pharmaceuticals . For example, oxidation of 3-cyanopyridine with hydrogen peroxide gives 3-cyanopyridine N-oxide, which hydrolyzes to nicotinic acid N-oxide, a precursor to pharmaceuticals .
    • The outcomes of these applications are the development of various pharmaceuticals .

Safety And Hazards

While specific safety and hazard information for 2-(4-Iodophenoxy)nicotinonitrile is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(4-iodophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAGBIPVKDJAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenoxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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